S-Bioallethrin
Overview
Description
S-Bioallethrin is a synthetic pyrethroid with fast knock-down activity against household pest insects . It disrupts nerve function by modifying the gating kinetics of transitions between the conducting and nonconducting states of voltage-gated sodium channels .
Chemical Reactions Analysis
S-Bioallethrin undergoes various chemical reactions. For instance, it has been found that the alkenyl side chains in the alcohol moiety of S-Bioallethrin are easily oxidized by mixed function oxidases (mfo) and chemical oxidants .Physical And Chemical Properties Analysis
S-Bioallethrin is a yellow viscous liquid . It has a molecular mass of 302.41 and a relative density of 0.98 . It is insoluble in water and has a flash point of approximately 120°C .Scientific Research Applications
1. Bioallethrin's Effects on Human Cells
Bioallethrin, including its variant S-Bioallethrin, has been studied for its effects on human cells. A study by Arif, Quds, and Mahmood (2021) demonstrated that bioallethrin induces oxidative stress and damage in human lymphocytes. The study revealed that bioallethrin leads to the loss of cell viability, increased oxidative stress markers, and damages the DNA, ultimately causing apoptosis and necrosis in human lymphocytes (Arif, Quds, & Mahmood, 2021). Similarly, another study highlighted bioallethrin's cytotoxic effects on human erythrocytes, causing oxidative damage and altering erythrocyte morphology (Arif, Salam, & Mahmood, 2020).
2. Gene Expression in Lymphocytes
Research has also focused on bioallethrin's impact on gene expression in human lymphocytes. Liu, Liang, Ma, and Zheng (2006) used microarray techniques to show that S-bioallethrin exposure leads to apoptosis in human lymphocytes with changes in the expression profiles of numerous genes (Liu, Liang, Ma, & Zheng, 2006). Another study by Wen-li (2008) found that S-bioallethrin treatment of human lymphocytes resulted in down-regulation of genes related to immunity and defense, promoting apoptosis (Ma Wen-li, 2008).
3. Interaction with Hemoglobin
Arif et al. (2022) investigated how bioallethrin interacts with human hemoglobin, revealing that it forms a stable complex leading to loss of hemoglobin function. This study used in silico and biophysical approaches to understand the molecular dynamics of this interaction (Arif et al., 2022).
4. Protective Effects of Vitamin E Against Bioallethrin Toxicity
Lin, Chen, and Liang (2022) explored the protective effects of Vitamin E against bioallethrin-induced cytotoxicity in human glioblastoma cells. They found that Vitamin E partially mitigates the apoptotic effects induced by bioallethrin through oxidative stress pathways (Lin, Chen, & Liang, 2022).
5. Stereoselective Detection of S-Bioallethrin
Cao, Li, Yan, and Wang (2012) developed a sensitive and stereoselective enzyme-linked immunosorbent assay for detecting S-bioallethrin, demonstrating its application in environmental samples and its importance for environmental monitoring (Cao, Li, Yan, & Wang, 2012).
6. Bioallethrin Degradation Studies
Possetto et al. (2018) investigated the degradation of bioallethrin using photo-Fenton processes in various solutions, providing insights into the environmental breakdown of this insecticide (Possetto et al., 2018).
7. Bioallethrin's Role in Mosquito Repellency
Research by Valbon et al. (2021) showed that bioallethrin activates specific olfactory receptors in mosquitoes, contributing to its repellent properties. This study provides a framework for developing new repellents based on bioallethrin's dual-target mechanism (Valbon et al., 2021).
Safety And Hazards
Future Directions
Research has shown that S-Bioallethrin can cause oxidative damage and compromises the antioxidant system leading to DNA damage, cellular and organelle toxicity, resulting in apoptosis and necrosis of human lymphocytes . This suggests that more research is needed to fully understand the potential health impacts of S-Bioallethrin and to develop safer alternatives.
properties
IUPAC Name |
[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVAOQKBXKSDMS-PVAVHDDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Record name | D-TRANS-ALLETHRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18056 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | S-BIOALLETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2039336 | |
Record name | S-Bioallethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2039336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D-trans-allethrin is a clear to amber viscous liquid. A synthetic insecticide structurally similar to pyrethrin., YELLOW VISCOUS LIQUID. | |
Record name | D-TRANS-ALLETHRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18056 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | S-BIOALLETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
~120 °C | |
Record name | S-BIOALLETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
Record name | S-BIOALLETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 0.98 | |
Record name | S-BIOALLETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Product Name |
S-Bioallethrin | |
CAS RN |
28434-00-6; 28057-48-9(replacedby28434-00-6), 28434-00-6, 3972-20-1 | |
Record name | D-TRANS-ALLETHRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18056 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (+)-trans-Allethrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28434-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-dl-trans-Allethrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Bioallethrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028434006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Bioallethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2039336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIOALLETHRIN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFF4AL7FRM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Y8J603E78R | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8J603E78R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | S-BIOALLETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.